molecular formula C22H31N3O4 B5620821 2-(pyridin-2-ylmethyl)-9-[(tetrahydrofuran-2-ylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one

2-(pyridin-2-ylmethyl)-9-[(tetrahydrofuran-2-ylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5620821
M. Wt: 401.5 g/mol
InChI Key: HVCFWWRUZWIBMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,9-diazaspiro[5.5]undecane derivatives, including structures similar to our compound of interest, typically involves intramolecular spirocyclization of pyridine substrates. A specific method entails in situ activation of the pyridine ring followed by intramolecular addition of a nucleophile, showcasing the synthetic versatility of these compounds (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Molecular structure analysis often utilizes techniques such as X-ray crystallography, NMR, and crystal diffraction. For compounds structurally related to 2-(pyridin-2-ylmethyl)-9-[(tetrahydrofuran-2-ylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one, crystallography can reveal intricate details about stereochemistry and molecular conformation (Zhu, 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves a variety of functional group transformations and interactions, including Michael addition reactions and the formation of supramolecular structures through hydrogen bonding. These reactions are pivotal for further chemical modifications and the exploration of new chemical entities (Yang et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and for its application in material science. Techniques like NMR and X-ray diffraction provide insights into these aspects, aiding in the elucidation of structural and stereochemical properties (Sun et al., 2010).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential for the compound's application in synthesis and industry. The diverse functionality present in the molecule allows for a broad range of chemical transformations, making it a valuable tool in organic synthesis (Islam et al., 2017).

properties

IUPAC Name

9-[2-(oxolan-2-ylmethoxy)acetyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c26-20-6-7-22(17-25(20)14-18-4-1-2-10-23-18)8-11-24(12-9-22)21(27)16-28-15-19-5-3-13-29-19/h1-2,4,10,19H,3,5-9,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCFWWRUZWIBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC(=O)N2CCC3(CCC(=O)N(C3)CC4=CC=CC=N4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-ylmethyl)-9-[(tetrahydrofuran-2-ylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one

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